N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide
Description
N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide is a synthetic small molecule featuring three distinct moieties:
- Phenylethyl group: A benzene ring attached via an ethyl chain, enhancing lipophilicity and influencing pharmacokinetic properties.
- 5-Methylpyrazine-2-carboxamide: A pyrazine ring substituted with a methyl group (position 5) and a carboxamide (position 2), enabling interactions with biological targets via hydrogen bonds and π-π stacking.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-11-7-19-13(8-18-11)16(23)20-14(12-5-3-2-4-6-12)9-21-15(22)10-25-17(21)24/h2-8,14H,9-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKHSERFZJOHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. One common method is the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils with sodium hydride at room temperature .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and scalability. This includes using catalysts such as triazabicyclodecene for the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates . The presence of electron-donating groups in the aromatic substituent of glycidylcarbamate can enhance the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring or the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome . The pyrazine ring may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Quinazoline-2,4-dione Derivatives ()
Compounds such as 3-(2-Oxo-2-(piperidin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione (2e) and 3-(2-Morpholino-2-oxoethyl)quinazoline-2,4(1H,3H)-dione (2f) share the dioxo motif but differ in their core structure. Key comparisons include:
| Feature | Target Compound | Quinazoline-2,4-dione Analogs (e.g., 2e, 2f) |
|---|---|---|
| Core Structure | 1,3-Oxazolidinone | Quinazoline-2,4-dione |
| Hydrogen Bonding | Two dioxo groups | Two dioxo groups on quinazoline ring |
| Biological Activity | Not specified | Dual biological activity (e.g., enzyme inhibition) |
| Synthesis | Unreported | Synthesized via condensation of hydrazine derivatives |
The quinazoline derivatives exhibit higher melting points (204–255°C) due to stronger intermolecular hydrogen bonding . Their dual activity in biological systems suggests the target compound may similarly act on multiple pathways.
Pyrazine-2-carboxamide Derivatives ()
N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide (61) shares the pyrazine carboxamide moiety. Comparisons include:
The pyrazine carboxamide group in compound 61 facilitates target binding, suggesting the target compound may engage in similar interactions (e.g., with kinases or receptors).
Dioxo-Containing Enzyme Inhibitors ()
Compounds like N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide and 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid highlight the role of dioxo groups in enzyme inhibition:
These inhibitors demonstrate that dioxo groups enhance binding to enzyme active sites, suggesting the target compound may similarly inhibit proteases or oxidoreductases.
Thiazolylhydrazone Derivatives ()
Compounds such as 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(pyridin-2-ylmethylene)hydrazine (16) differ structurally but share aromatic and hydrazine motifs:
Though structurally distinct, both classes leverage hydrogen-bonding motifs for biological activity, emphasizing the importance of heterocyclic design.
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methylpyrazine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C16H18N4O3. The structure features an oxazolidinone moiety, which is known for its diverse pharmacological properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 302.34 g/mol |
| CAS Number | Not specifically listed |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not available |
Antimicrobial Activity
Research has indicated that compounds with oxazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains by inhibiting protein synthesis through binding to the ribosomal RNA component of the 50S subunit .
Anticancer Potential
Studies have explored the anticancer properties of oxazolidinone derivatives. These compounds have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. A notable study demonstrated that a related compound inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on a series of oxazolidinone derivatives found that certain modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound this compound was identified as a promising candidate due to its effective inhibition of bacterial growth at low concentrations .
- Anticancer Activity in vitro : In vitro studies have shown that the compound can effectively reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
Q & A
Q. How can this compound be integrated into hybrid materials or prodrug designs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
